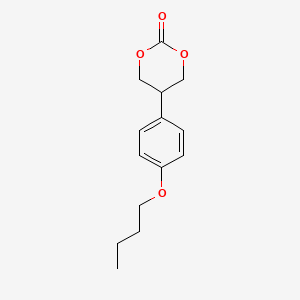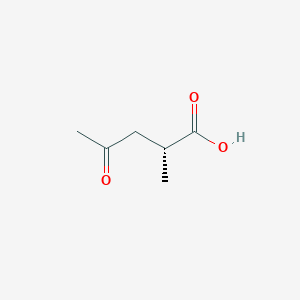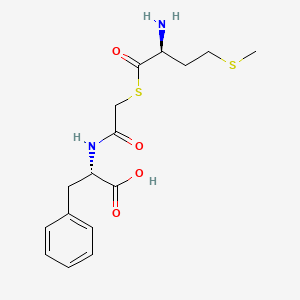![molecular formula C45H97NO2Si2 B12576616 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- CAS No. 639066-10-7](/img/structure/B12576616.png)
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is a complex organic compound with the molecular formula C45H97NO2Si2 It is characterized by the presence of two dimethyloctadecylsilyl groups attached to a propanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- typically involves the reaction of 3-dimethylamino-1,2-propanediol with dimethyloctadecylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Starting Materials: 3-dimethylamino-1,2-propanediol and dimethyloctadecylchlorosilane.
Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen), and a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-dimethylamino-1,2-propanediol is dissolved in the anhydrous solvent, and the base is added. The dimethyloctadecylchlorosilane is then added dropwise with stirring. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or silane groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or silanes.
Applications De Recherche Scientifique
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. Additionally, it can form complexes with proteins and nucleic acids, influencing their function and stability. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-
- Poly[9,10-bis[(dimethyloctadecylsilyl)oxy]-9,10-dihydro-2,7-phenanthrenediyl]
- L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-N-(dimethyloctadecylsilyl)-, dimethyloctadecylsilyl ester
Uniqueness
1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl- is unique due to the presence of two dimethyloctadecylsilyl groups, which impart distinct physicochemical properties. These groups enhance the compound’s lipophilicity and stability, making it suitable for various applications that require these characteristics.
Propriétés
Numéro CAS |
639066-10-7 |
|---|---|
Formule moléculaire |
C45H97NO2Si2 |
Poids moléculaire |
740.4 g/mol |
Nom IUPAC |
2,3-bis[[dimethyl(octadecyl)silyl]oxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C45H97NO2Si2/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(5,6)47-44-45(43-46(3)4)48-50(7,8)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2/h45H,9-44H2,1-8H3 |
Clé InChI |
JLHBFOOYCDZCEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC(CN(C)C)O[Si](C)(C)CCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


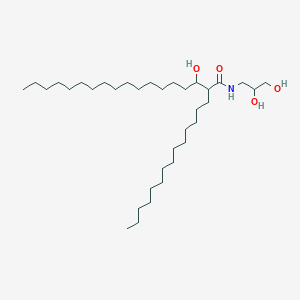
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
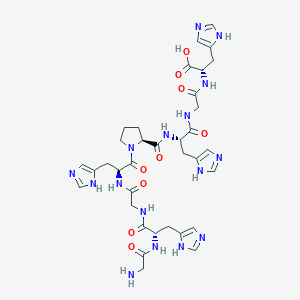
![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)
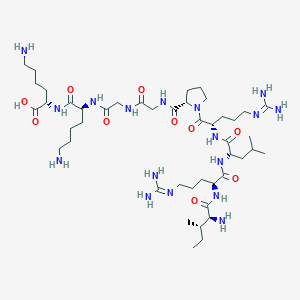
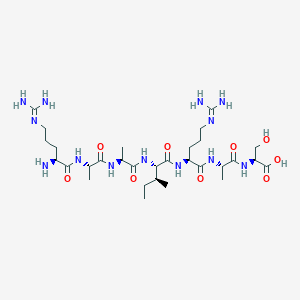

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine](/img/structure/B12576580.png)
